molecular formula C6H11ClN2O B6188164 (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 2639374-84-6

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

Cat. No.: B6188164
CAS No.: 2639374-84-6
M. Wt: 162.62 g/mol
InChI Key: ZWEJRPZWECKAAK-UYXJWNHNSA-N
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Description

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is a bicyclic amine hydrochloride salt with notable applications in medicinal chemistry and organic synthesis. Its structure features a rigid 3,8-diazabicyclo[3.2.1]octane core, which confers unique stereochemical and electronic properties.

Properties

CAS No.

2639374-84-6

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m0./s1

InChI Key

ZWEJRPZWECKAAK-UYXJWNHNSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)NC[C@H]1N2.Cl

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Material : L-proline is converted to a protected amide derivative, such as an N-Boc-prolinamide.

  • Activation : The amide group is activated using carbodiimides (e.g., DCC) or phosphonium reagents (e.g., BOP-Cl) to facilitate nucleophilic attack.

  • Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) forms the 3,8-diazabicyclo[3.2.1]octan-2-one core.

  • Deprotection and Salt Formation : Acidic cleavage of the Boc group (HCl/dioxane) yields the hydrochloride salt.

Key parameters influencing yield and enantiomeric excess (ee) include:

  • Temperature : Cyclization at 0–5°C minimizes racemization.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates.

Table 1. Optimization of Amide Activation Synthesis

ParameterOptimal ConditionYield (%)ee (%)
SolventDMF7899
BaseK₂CO₃8298
Temperature0°C7599

Alternative Routes via Reductive Amination

Reductive amination offers a complementary approach, particularly for scaling production. This method utilizes diketone precursors and chiral amines to establish stereochemistry.

Stepwise Procedure

  • Diketone Preparation : Cyclohexane-1,3-dione is functionalized with amine-protecting groups.

  • Asymmetric Amination : Chiral amines (e.g., (R)-phenylglycinol) undergo reductive amination with the diketone using NaBH₃CN.

  • Cyclization : Acid-catalyzed intramolecular cyclization forms the bicyclic lactam.

  • Hydrochloride Precipitation : The free base is treated with HCl gas in ether to isolate the hydrochloride salt.

Challenges :

  • Steric Hindrance : Bulky substituents on the amine reduce cyclization efficiency.

  • Byproduct Formation : Over-reduction of the diketone can occur, necessitating precise stoichiometry.

Industrial-Scale Production Considerations

Transitioning laboratory synthesis to industrial production requires addressing cost, yield, and purity.

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reaction control enhance reproducibility.

  • Case Study : A pilot-scale flow system achieved 85% yield with 98% ee using immobilized enzymes for asymmetric steps.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1 v/v) at −20°C yield >99% purity.

  • Chromatography : Silica gel columns with methanol/dichloromethane gradients remove residual impurities.

Table 2. Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Yield78%85%
Purity95%99%
Cycle Time72 h24 h

Mechanistic Insights and Stereochemical Control

The (1R,5S) configuration arises from torquoselective ring-closing during cyclization. Computational studies (DFT calculations) show that transition-state puckering directs the stereochemical outcome.

Role of Catalysts

  • Organocatalysts : Proline-derived catalysts induce enantioselectivity via hydrogen-bonding networks.

  • Metal Catalysts : Cu(I)-bis(oxazoline) complexes improve reaction rates but risk metal contamination.

Scientific Research Applications

(1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₆H₁₀N₂O·HCl
  • CAS Number : 143393-97-9
  • Solubility : Highly soluble in water and polar organic solvents .
  • Biological Activity: Acts as a nicotinic acetylcholine receptor (nAChR) agonist with demonstrated antinociceptive and anti-amnesic effects .
  • Applications :
    • Catalyst in organic reactions (e.g., epoxidations, oxidations) .
    • Intermediate in synthesizing kinase inhibitors (e.g., PF-06700841, a dual TYK2/JAK1 inhibitor) .

Comparison with Structurally Similar Compounds

The 3,8-diazabicyclo[3.2.1]octane scaffold is versatile, and structural modifications significantly alter pharmacological and physicochemical properties. Below is a comparative analysis with key analogues:

PF-06700841

  • Structure : Contains a (1R,5S)-3,8-diazabicyclo[3.2.1]octane core modified with a pyrimidine substituent.
  • Activity : Dual inhibitor of TYK2 and JAK1 kinases, used in autoimmune diseases .
  • Key Difference: The addition of a pyrimidine-aminopyrazole group enhances kinase selectivity compared to the unmodified parent compound.

(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl Esters

  • Examples: 2-hydroxy-3-phenylpropanoate and 2-phenylacrylate derivatives .
  • Activity : These esters are pharmacopeial standards with applications in chiral resolution and stereochemical studies.
  • Key Difference : The 8-methyl group and ester substituents reduce basicity and alter solubility compared to the hydrochloride salt form.

exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride

  • CAS : 478866-38-5 .
  • Structure : Fluorine substitution at the 3-position.
  • Activity : Enhanced nAChR selectivity due to electronegative fluorine, improving blood-brain barrier penetration .

tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride

  • CAS : 1403676-97-0 .
  • Application : Used as a protected intermediate in drug synthesis (e.g., PARP inhibitors).
  • Key Difference : The tert-butyloxycarbonyl (Boc) group facilitates selective functionalization of the 3-position .

DBO-83

  • Structure : (1R,5S)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride .
  • Activity: Potent nAChR agonist with antinociceptive effects.
  • Key Difference : Chloropyridazine substitution increases receptor affinity and metabolic stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula CAS Number Key Modification Biological Activity/Application Source
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one HCl C₆H₁₀N₂O·HCl 143393-97-9 None (parent structure) nAChR agonist, catalyst
PF-06700841 C₁₉H₂₁F₂N₇O - Pyrimidine-aminopyrazole TYK2/JAK1 inhibitor
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl C₇H₁₁ClFN 478866-38-5 3-Fluoro substitution Enhanced nAChR selectivity
DBO-83 C₁₀H₁₅Cl₃N₄ - 3-(6-Chloropyridazin-3-yl) Antinociceptive agent
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate HCl C₁₁H₂₁ClN₂O₂ 1403676-97-0 Boc-protected amine Synthetic intermediate for PARP inhibitors

Research Findings and Trends

  • Synthetic Utility : The 3,8-diazabicyclo[3.2.1]octane framework is synthesized via base-promoted cyclization of chloroacetylated intermediates .
  • Stereochemical Impact : Stereoisomers (e.g., 1R,5S vs. 1S,5R) exhibit distinct receptor-binding profiles. For example, (1R,5S)-configured derivatives show higher nAChR activity .
  • Drug Design : Modifications at the 3-position (e.g., fluorination, aryl substituents) optimize pharmacokinetic properties, such as half-life and bioavailability .

Biological Activity

Overview

(1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride, a bicyclic compound featuring nitrogen atoms in its structure, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular framework which allows it to interact with various biological targets, influencing enzyme activity and exhibiting antiviral properties.

PropertyValue
IUPAC Name(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
CAS Number143393-97-9

The biological activity of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure allows it to fit into enzyme active sites, modulating their activity through:

  • Hydrogen Bonding : The nitrogen atoms in the structure can form hydrogen bonds with key residues in enzymes.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes critical for viral replication and other biological processes.

Antiviral Properties

Recent studies have highlighted the antiviral efficacy of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one against various strains of SARS-CoV-2. For instance:

  • Inhibition Potency : The compound demonstrated significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2 with an EC50 ranging from 0.13 to 0.26 µM against different variants (Gamma, Delta, Omicron) .
  • Comparison with Controls : In comparative assays, it exhibited superior potency compared to established antiviral agents like nirmatrelvir .

Enzyme Interaction Studies

A detailed examination of its interaction with enzymes has revealed:

  • Binding Affinity : The compound binds effectively to enzyme active sites, leading to a decrease in enzymatic activity.
  • Selectivity : Its selectivity for specific enzymes suggests potential applications in targeted therapies.

Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on the antiviral properties of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one involved testing against various SARS-CoV-2 variants:

  • Methodology : The study utilized immunofluorescence-based assays to determine the EC50 values.
  • Results : The compound showed robust antiviral activity with no observed cytotoxicity at concentrations below 100 µM .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition:

  • Enzymes Tested : A range of enzymes were tested for inhibition by (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one.
  • Findings : The compound was found to significantly inhibit the activity of key enzymes involved in metabolic pathways relevant to viral replication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines or ketones under reflux conditions (e.g., in dichloromethane or ethanol). Key steps include pH control to avoid side reactions and the use of catalytic agents to enhance stereoselectivity. Yield optimization requires precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and ring conformation. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., C₆H₁₀N₂O·HCl, MW 178.62). Infrared (IR) spectroscopy identifies functional groups, such as the carbonyl stretch (~1700 cm⁻¹) and NH/OH bands . X-ray crystallography may resolve ambiguities in bicyclic geometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The hydrochloride salt is soluble in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents. Stability tests indicate degradation at >40°C or in acidic/basic conditions. Storage at 2–8°C in airtight, desiccated containers is recommended to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core influence biological activity, and what assays validate target engagement?

  • Methodological Answer : The (1R,5S) configuration enhances binding to neurological targets (e.g., sigma receptors or monoamine transporters). Competitive radioligand binding assays (using [³H]-ligands) quantify affinity (Kᵢ values), while functional assays (cAMP or calcium flux) assess agonist/antagonist activity. Molecular docking studies correlate stereoelectronic effects with bioactivity .

Q. How can contradictory data on metabolic stability be resolved across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from species-specific cytochrome P450 metabolism. Parallel in vitro microsomal assays (human vs. rodent liver microsomes) and in vivo pharmacokinetic studies (plasma half-life, AUC) clarify interspecies differences. LC-MS/MS quantifies metabolites, while hepatic clearance models predict bioavailability .

Q. What strategies mitigate racemization during derivatization of the bicyclic scaffold?

  • Methodological Answer : Racemization occurs under basic conditions or high heat. Strategies include:

  • Using mild coupling reagents (e.g., EDC/HOBt) for amide bond formation.
  • Low-temperature reactions (<0°C) for acid-sensitive intermediates.
  • Chiral HPLC to monitor enantiopurity post-synthesis .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : QSAR models (e.g., SwissADME or pkCSM) estimate logP, blood-brain barrier permeability, and CYP450 inhibition. Molecular dynamics simulations (AMBER or GROMACS) assess membrane penetration and protein-ligand stability. These predictions guide lead optimization before in vivo testing .

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